molecular formula C4H4Cl2O B6599422 2,2-dichlorocyclopropane-1-carbaldehyde CAS No. 20414-46-4

2,2-dichlorocyclopropane-1-carbaldehyde

Cat. No.: B6599422
CAS No.: 20414-46-4
M. Wt: 138.98 g/mol
InChI Key: HSUMUORSXPJFTA-UHFFFAOYSA-N
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Description

2,2-Dichlorocyclopropane-1-carbaldehyde is an organic compound with the molecular formula C4H4Cl2O. It is a cyclopropane derivative where two chlorine atoms are attached to the same carbon atom, and an aldehyde group is attached to the adjacent carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dichlorocyclopropane-1-carbaldehyde can be synthesized through the ozonolysis of 1,1-dichloro-2-vinyl-cyclopropane. The process involves the following steps :

  • An ozone-oxygen mixture is bubbled through a solution of 1,1-dichloro-2-vinyl-cyclopropane in dichloromethane and acetic acid at -65°C until the reaction mixture turns blue.
  • The mixture is purged with argon, and semicarbazide hydrochloride is added at -65°C.
  • The mixture is stirred at room temperature until peroxide products are no longer detected.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichlorocyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2,2-Dichlorocyclopropane-1-carboxylic acid.

    Reduction: 2,2-Dichlorocyclopropane-1-methanol.

    Substitution: Products depend on the nucleophile used, such as 2-hydroxy-2-chlorocyclopropane-1-carbaldehyde.

Scientific Research Applications

2,2-Dichlorocyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dichlorocyclopropane-1-carbaldehyde involves its reactivity due to the presence of the aldehyde group and the strained cyclopropane ring. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes or proteins, leading to various biochemical effects.

Comparison with Similar Compounds

2,2-Dichlorocyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives, such as:

    2,2-Dichlorocyclopropane-1-methanol: Similar structure but with an alcohol group instead of an aldehyde group.

    1,1-Dichlorocyclopropane: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    2,2-Dibromocyclopropane-1-carbaldehyde: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and properties.

Properties

IUPAC Name

2,2-dichlorocyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O/c5-4(6)1-3(4)2-7/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUMUORSXPJFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dichlorocyclopropane-1-carbaldehyde
Reactant of Route 2
2,2-dichlorocyclopropane-1-carbaldehyde
Reactant of Route 3
2,2-dichlorocyclopropane-1-carbaldehyde
Reactant of Route 4
2,2-dichlorocyclopropane-1-carbaldehyde
Reactant of Route 5
2,2-dichlorocyclopropane-1-carbaldehyde
Reactant of Route 6
2,2-dichlorocyclopropane-1-carbaldehyde

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